Sirius grey GB
Overview
Description
Sirius grey GB, also known as Direct Black 76, is a poly-azo dye widely used in the textile industry for dyeing fabrics. It is characterized by its complex chemical structure, which includes multiple azo bonds and sulfonate groups. This compound is known for its high stability and resistance to degradation, making it a challenging pollutant in wastewater treatment processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sirius grey GB involves the coupling of diazonium salts with aromatic compounds. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often include acidic or neutral pH and controlled temperatures to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced through a series of batch or continuous processes. The key steps include diazotization, coupling, and purification. The use of advanced reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Sirius grey GB undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of azo bonds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, result in the cleavage of azo bonds, forming aromatic amines.
Substitution: The sulfonate groups in this compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium dithionite, zinc dust.
Substitution: Nucleophiles such as hydroxide ions.
Major Products Formed
Oxidation: Carboxylic acids, nitro compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sirius grey GB has several applications in scientific research:
Chemistry: Used as a model compound for studying azo dye degradation and decolorization processes.
Biology: Employed in studies involving microbial degradation and bioremediation.
Medicine: Investigated for its potential cytotoxic effects and interactions with biological molecules.
Industry: Utilized in the development of advanced wastewater treatment technologies.
Mechanism of Action
The mechanism of action of Sirius grey GB primarily involves its interaction with biological and chemical systems. The compound’s multiple azo bonds and sulfonate groups allow it to form strong interactions with various substrates. In biological systems, it can be metabolized by specific enzymes, leading to the breakdown of its complex structure. The molecular targets and pathways involved include oxidative and reductive enzymes that facilitate the degradation of the dye .
Comparison with Similar Compounds
Similar Compounds
- Direct Black 22
- Direct Black 38
- Direct Black 19
Comparison
Sirius grey GB stands out due to its higher stability and resistance to degradation compared to other similar compounds. Its unique structure, with multiple azo bonds and sulfonate groups, makes it more challenging to treat in wastewater processes. this also makes it an excellent model compound for studying advanced treatment methods .
Properties
IUPAC Name |
tetrasodium;3-[2-[4-[[4-[[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H31N11O15S4.4Na/c47-32-21-33(48)41(57(59)60)22-40(32)56-54-38-16-17-43(75(67,68)69)29-10-11-39(46(58)45(29)38)55-53-37-15-14-36(27-9-8-24(20-30(27)37)73(61,62)63)52-51-35-13-12-34(25-4-1-2-5-26(25)35)50-49-23-18-31-28(44(19-23)76(70,71)72)6-3-7-42(31)74(64,65)66;;;;/h1-22,49H,47-48H2,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEACTBQLPPJGK-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=NN=C3C=CC(=NN=C4C=CC5=C(C=CC(=C5C4=O)N=NC6=CC(=C(C=C6N)N)[N+](=O)[O-])S(=O)(=O)[O-])C7=C3C=CC(=C7)S(=O)(=O)[O-])C=CC(=NNC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])C2=C1.[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H27N11Na4O15S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1194.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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